An In-Depth Technical Guide to 3-bromo-N'-(2-cyanoethyl)benzohydrazide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-bromo-N'-(2-cyanoethyl)benzohydrazide: Synthesis, Characterization, and Potential Applications
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This technical guide addresses a novel compound, 3-bromo-N'-(2-cyanoethyl)benzohydrazide , for which no prior synthesis or characterization has been reported in the scientific literature. Recognizing this gap, we present a comprehensive roadmap for researchers, scientists, and drug development professionals. This document provides a proposed, scientifically-grounded synthetic pathway, detailed protocols for purification and characterization, predicted physicochemical and spectral data, and an expert analysis of the compound's potential for further derivatization and application in drug discovery.
Rationale and Significance
The functional group combination within 3-bromo-N'-(2-cyanoethyl)benzohydrazide presents a unique opportunity for chemical exploration. The 3-bromophenyl moiety serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The hydrazide core is a known pharmacophore, and the N'-cyanoethyl group offers a site for potential metabolic transformation or further chemical modification, such as hydrolysis to a carboxylic acid or reduction to a primary amine. This guide aims to empower researchers to synthesize and investigate this promising, unexplored molecule.
Proposed Synthesis: Aza-Michael Addition
The most direct and efficient route to synthesize the target compound is through an aza-Michael addition. This reaction involves the nucleophilic addition of the terminal nitrogen of 3-bromobenzohydrazide to the electron-deficient alkene, acrylonitrile. The hydrazide acts as the Michael donor, and acrylonitrile serves as the Michael acceptor[4][5]. This catalyst-free approach is advantageous for its simplicity and atom economy.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the -NH2 group of the hydrazide onto the β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic. A zwitterionic intermediate is formed, which then undergoes a rapid intramolecular proton transfer to yield the final, stable product. The use of a polar aprotic solvent like acetonitrile can facilitate the reaction, although solvent-free conditions have also been shown to be effective for similar transformations[6][7].
Diagram 1: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocols
Synthesis of 3-bromo-N'-(2-cyanoethyl)benzohydrazide
This protocol is based on established methods for aza-Michael additions of hydrazides[8].
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromobenzohydrazide (4.30 g, 20 mmol) in acetonitrile (40 mL).
-
Reactant Addition: To the stirring solution, add acrylonitrile (1.33 g, 1.57 mL, 25 mmol, 1.25 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 3-bromobenzohydrazide spot indicates reaction completion.
-
Work-up: Allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until persistent turbidity is observed. Re-heat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40°C.
Physicochemical and Spectroscopic Characterization
As a novel compound, empirical data is unavailable. The following properties are predicted based on its structure.
Predicted Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrN₃O | - |
| Molecular Weight | 268.11 g/mol | - |
| Appearance | White to off-white crystalline solid | Predicted |
| CAS Number | Not available | - |
| Predicted XLogP3 | 1.5 | Predicted |
| Melting Point | 155-165 °C (estimated) | Predicted based on starting material[9] |
Predicted Spectroscopic Data for Structural Elucidation
| Technique | Predicted Observations |
| FT-IR (ATR, cm⁻¹) | 3300-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 2250 (C≡N stretch, sharp), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1070 (C-Br stretch) |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | ~10.5 (s, 1H, -C(=O)NH-), ~8.0 (t, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~5.5 (t, 1H, -NH-CH₂-), ~3.2 (q, 2H, -NH-CH₂-), ~2.7 (t, 2H, -CH₂-CN) |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | ~165.0 (C=O), ~135.0 (Ar C-Br), ~133.0 (Ar C-H), ~131.0 (Ar C-H), ~129.0 (Ar C-H), ~126.0 (Ar C-H), ~122.0 (Ar C-H), ~119.0 (C≡N), ~45.0 (-NH-CH₂-), ~17.0 (-CH₂-CN) |
| Mass Spec (ESI+) | m/z 268.0 [M+H]⁺, 270.0 [M+2+H]⁺ (approx. 1:1 ratio for Br isotopes), 289.9 [M+Na]⁺, 291.9 [M+2+Na]⁺ |
Diagram 2: Chemical Structure of the Target Compound
Caption: 3-bromo-N'-(2-cyanoethyl)benzohydrazide.
Potential Chemical Reactivity and Derivatization
The title compound is a versatile scaffold for further chemical modification, offering three primary reactive sites.
-
Aromatic Bromine: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, vinyl, alkynyl, or amino substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
-
Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 3-bromo-N'-(2-carboxyethyl)benzohydrazide. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to the primary amine, 3-bromo-N'-(3-aminopropyl)benzohydrazide.
-
Hydrazide Moiety: While the N'-position is substituted, the secondary amine and amide functionalities could potentially participate in further reactions, though they are generally less reactive than the other sites.
Diagram 3: Potential Derivatization Pathways
Caption: Key reactive sites and potential transformations.
Potential Applications in Drug Discovery
While the biological activity of 3-bromo-N'-(2-cyanoethyl)benzohydrazide is unknown, the benzohydrazide class of compounds is rich in pharmacological relevance. Numerous derivatives have been reported to possess significant biological activities[3][10].
-
Antimicrobial Agents: Benzohydrazide-hydrazones are widely investigated as antibacterial and antifungal agents[1][11]. The core scaffold can interfere with microbial metabolic pathways. The title compound could serve as a precursor to a new class of antimicrobial candidates.
-
Anticancer Agents: Many benzohydrazide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Some have been identified as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases[2].
-
Enzyme Inhibition: The hydrazide moiety can act as a hydrogen bond donor/acceptor and a metal chelator, making it a privileged scaffold for designing enzyme inhibitors.
The synthesis of this novel compound opens the door to screening against a wide array of biological targets. Its potential for derivatization at the bromine and nitrile positions makes it an excellent candidate for building a focused library to explore SAR and optimize for potency and selectivity against a chosen target.
Conclusion
This technical guide introduces 3-bromo-N'-(2-cyanoethyl)benzohydrazide as a novel, synthetically accessible molecule with significant potential in medicinal chemistry and drug discovery. We have provided a robust and detailed protocol for its synthesis and purification via an aza-Michael addition. Furthermore, we have outlined a comprehensive characterization plan with predicted spectral data to aid in its structural confirmation. The analysis of its reactive functional groups highlights its value as a versatile building block for creating diverse chemical libraries. Based on the extensive biological activities of related benzohydrazide compounds, we anticipate that this novel scaffold will be a valuable starting point for the development of new therapeutic agents.
References
-
Fiveable. (2025). 2-cyanoethyl Definition. Fiveable. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 127-135. [Link]
- Balaji, V., et al. (2015). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(2), 2789-2795.
-
Wang, S., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(10), 1693. [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(5), 114-121. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5836-5843. [Link]
- Iraqi Journal of Science. (2015). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Iraqi Journal of Science, 56(2A), 1018-1024.
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
NIST. (n.d.). 3-Bromobenzoic acid hydrazide. NIST WebBook. [Link]
- Martin, S. F., et al. (1987). Michael additions of hydrazones for carbon–carbon bond formation.
-
Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). m-Bromobenzohydrazide. National Center for Biotechnology Information. [Link]
- Imanishi, T., et al. (2005). A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. The Journal of Organic Chemistry, 70(25), 10348-10359.
- Ananthi, K., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
-
Gassensmith, J. J., et al. (2008). Reaction of 1 with 3-bromopropionitrile over the course of 10 hours. ResearchGate. [Link]
- Gregory, A., et al. (2017). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 8(34), 5148-5157.
-
ResearchGate. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]
- Yaseen, A. N., & Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3).
- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
-
ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... ResearchGate. [Link]
-
ResearchGate. (2016). Which conditions can I use to react with a hydrazid compound and acrylonitril. ResearchGate. [Link]
-
Imanzadeh, G., et al. (2014). General method for the Michael addition of acyl hydrazides to α,β-unsaturated esters under solvent-free conditions. ResearchGate. [Link]
- Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176-1184.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. lsdjmr.com [lsdjmr.com]
